Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a synthetic spirocyclic dipeptide originally developed in the Czech Republic. [, ] It is classified as a nootropic agent, a class of substances believed to enhance cognitive function. [] While initially investigated for its potential therapeutic applications, Alaptide's unique properties have led to its wider use in various scientific research areas, particularly in behavioral neuroscience and drug delivery studies.
Alaptide is a synthetic compound that belongs to the class of peptides. It is primarily known for its potential therapeutic applications, particularly in the fields of oncology and immunology. The compound is designed to mimic natural biological processes, enhancing its efficacy in targeting specific cellular pathways.
Alaptide is synthesized in laboratories through various peptide synthesis techniques. Its discovery and development are often linked to research institutions and pharmaceutical companies focused on peptide-based therapeutics.
Alaptide can be classified as a peptide drug, which is a type of biopharmaceutical. Peptides are short chains of amino acids that can exhibit a wide range of biological activities. Alaptide's classification within this category depends on its specific amino acid sequence and functional properties.
The synthesis of Alaptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain while attached to an inert solid support.
Alaptide's molecular structure consists of a specific sequence of amino acids that defines its function. The precise arrangement of these amino acids determines how Alaptide interacts with biological targets.
Alaptide can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and conformational changes influenced by environmental conditions such as pH and temperature.
The mechanism of action for Alaptide involves its interaction with specific receptors or enzymes within target cells. By mimicking natural ligands, Alaptide can modulate signaling pathways that regulate cell growth, apoptosis, or immune responses.
Alaptide has potential applications in various scientific fields:
The discovery and development of Alaptide trace back to Czechoslovak scientific heritage in the 1980s. Chemist Evžen Kasafírek first synthesized the compound at the Research Institute for Pharmacy and Biochemistry (VÚFB) in Prague, collaborating closely with Václav Plaisner to elucidate its initial biological potential. Despite obtaining early patents, Alaptide received limited scientific or commercial attention during this period due to technological limitations in characterizing and exploiting complex cyclic peptides [1].
The compound experienced a significant research renaissance after 2000 when Vladimír Král (Institute of Chemical Technology Prague) and Pavel Martásek (Charles University) revitalized interest through advanced synthetic methodologies and mechanistic studies. Their interdisciplinary work established robust structure-activity relationships and optimized production processes, transforming Alaptide from a chemical curiosity into a compound with tangible therapeutic potential. This resurgence catalyzed numerous scientific publications and patent filings that expanded its applications into dermatology, regenerative medicine, and transdermal delivery systems [1].
Table 1: Historical Development Timeline of Alaptide
Time Period | Key Developments | Principal Researchers |
---|---|---|
1980s | Initial synthesis and patent filing | Evžen Kasafírek, Václav Plaisner |
1980–2000 | Limited research activity and application development | — |
Post-2000 | Synthetic optimization and mechanistic studies | Vladimír Král, Pavel Martásek |
2009 | Determination of absolute stereochemistry | X-ray crystallography teams |
2022 | Industrial-scale synthesis refinement | Santiago Lab researchers |
Alaptide belongs to the spirocyclic diketopiperazine structural family, formally classified as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione. This systematic name precisely encodes its molecular architecture according to IUPAC conventions:
The molecule derives from two amino acid precursors: L-alanine contributes the chiral methyl group, while cycloleucine (1-aminocyclopentanecarboxylic acid) forms the spiro-fused cyclic framework. This structural blueprint creates significant conformational restraint compared to linear dipeptides, profoundly influencing its intermolecular interactions and physicochemical behavior. The absolute configuration was unambiguously determined in 2009 through X-ray powder diffraction and electronic circular dichroism studies, resolving earlier uncertainties about its stereochemical properties [1] [7].
Table 2: Structural Components of Alaptide
Structural Feature | Molecular Component | Position/Contribution |
---|---|---|
Core scaffold | Spiro[4.5]decane | Bicyclic framework |
Amino acid constituents | L-alanine | Chiral methyl group (C8 position) |
Cycloleucine | Spirocyclic pentane moiety | |
Functional groups | Dicarbonyl system | 7,10-dione (diketopiperazine) |
Heteroatoms | Nitrogen atoms | 6,9-diaza (secondary amines) |
Stereocenter | Chiral carbon | (S)-configuration at C8 |
Alaptide displays distinctive physicochemical characteristics directly attributable to its spirocyclic architecture. It exists as a white crystalline solid under standard conditions, with crystallinity confirmed by X-ray diffraction analysis. This highly ordered solid-state structure contributes to its exceptional thermal stability but simultaneously challenges its solubility profile [1].
Solubility Behavior
The compound exhibits extremely limited solubility across both polar and nonpolar solvents:
This amphiphobic character stems from its rigid molecular framework that disrupts optimal solvation energetics—too polar for hydrocarbons yet too hydrophobic for aqueous environments. Consequently, formulation strategies require specialized approaches like nanomilling with emulsifiers (e.g., polysorbates) or stabilizers (e.g., polymers) to create colloidal dispersions with enhanced apparent solubility [1] [8].
Stability and Crystalline Properties
The spiro-configured diketopiperazine core confers remarkable stability advantages:
Crystallographic studies reveal a hydrogen-bonded lattice where molecules form extended networks through N-H···O=C interactions between adjacent diketopiperazine rings. This robust supramolecular organization underpins both the compound's low solubility and exceptional solid-state stability. Unlike its neuropeptide progenitor (L-Prolyl-L-leucylglycinamide), which rapidly degrades in physiological environments, Alaptide's spirocyclic constraint prevents conformational flexibility associated with degradation pathways [1] [3].
Table 3: Physicochemical Profile of Alaptide
Property | Value/Characteristic | Method of Determination | Formulation Implications |
---|---|---|---|
Aqueous solubility | 0.1104 g/100 mL (25°C) | Equilibrium shake-flask method | Requires solubilization technologies |
Ethanol solubility | 0.1011 g/100 mL (25°C) | Equilibrium solubility | Limited cosolvent utility |
Hexane solubility | 0.0024 g/100 mL (25°C) | Equilibrium solubility | Negligible lipid compatibility |
Solid-state form | Crystalline monohydrate | XRPD, DSC | Stable lattice structure |
Chirality | (S)-configuration at C8 | X-ray diffraction (2009) | Enantiopure material |
Degradation resistance | pH-stable (3–9), protease-resistant | Forced degradation studies | Favorable shelf-life characteristics |
The crystallinity-solubility paradox presents formulation challenges that have driven innovative solutions like micronization and amorphous solid dispersions. Modern particle engineering techniques can transform the crystalline material into high-energy amorphous nanoparticles with substantially enhanced dissolution kinetics while preserving the compound's inherent chemical stability. These advanced formulations exploit Alaptide's molecular stability while overcoming its solubility limitations for biomedical applications [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1